molecular formula C18H16N4O3 B2621739 N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105226-83-2

N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2621739
CAS No.: 1105226-83-2
M. Wt: 336.351
InChI Key: ZYYMYXKWTGSRFV-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that features a unique combination of furan, indole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods often focus on optimizing the reaction conditions to minimize by-products and maximize the yield of the target compound .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carbonyl group in the pyrimidine ring results in alcohol derivatives .

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide: shares structural similarities with other indole and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of furan, indole, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-11-6-7-12(25-11)8-19-15(23)9-22-10-20-16-13-4-2-3-5-14(13)21-17(16)18(22)24/h2-7,10,21H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYMYXKWTGSRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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